Research suggests that 3-(4-Amino-phenyl)-chromen-2-one possesses various biological activities, including:
-(4-Amino-phenyl)-chromen-2-one's potential applications extend beyond its biological activities. Research suggests its use in:
3-(4-Amino-phenyl)-chromen-2-one is a chemical compound characterized by its chromen-2-one core structure, which is substituted with an amino group on the phenyl ring. Its molecular formula is C15H11NO2, and it has a molecular weight of 237.25 g/mol. This compound falls within the class of chromenones, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties . The presence of the amino group enhances its reactivity and potential interactions with various biological targets.
The primary biological activity of 3-(4-Amino-phenyl)-chromen-2-one involves the inhibition of the enzyme tyrosinase. This enzyme plays a crucial role in the melanogenesis pathway, which is responsible for melanin production. By inhibiting tyrosinase activity, this compound can potentially reduce melanin synthesis, making it of interest in cosmetic applications aimed at skin lightening . Additionally, its antioxidant properties contribute to its potential therapeutic effects against oxidative stress-related diseases.
The synthesis of 3-(4-Amino-phenyl)-chromen-2-one can be achieved through various methods:
3-(4-Amino-phenyl)-chromen-2-one has several applications across various fields:
Interaction studies have shown that 3-(4-Amino-phenyl)-chromen-2-one effectively interacts with tyrosinase, leading to decreased melanin production. These studies often utilize spectroscopic techniques to elucidate binding mechanisms and affinities between the compound and its targets. Additionally, molecular docking studies provide insights into its binding modes and potential modifications that could enhance its efficacy .
Several compounds share structural similarities with 3-(4-Amino-phenyl)-chromen-2-one. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
3-(4-Amino-2-methoxy-phenyl)-chromen-2-one | Structure | Contains an additional methoxy group that may enhance solubility and biological activity. |
4-Hydroxycoumarin | Structure | Known for anticoagulant properties; lacks the amino group found in 3-(4-Amino-phenyl)-chromen-2-one. |
Coumarin | Structure | A simpler structure without substitutions; widely studied for various biological activities but less potent than derivatives like 3-(4-Amino-phenyl)-chromen-2-one. |
The uniqueness of 3-(4-Amino-phenyl)-chromen-2-one lies in its specific amino substitution on the phenyl ring, which enhances its interaction with biological targets compared to other similar compounds.